molecular formula C8H6BrClO B1382935 2-Bromo-5-chloro-4-methylbenzaldehyde CAS No. 1383855-38-6

2-Bromo-5-chloro-4-methylbenzaldehyde

Cat. No.: B1382935
CAS No.: 1383855-38-6
M. Wt: 233.49 g/mol
InChI Key: HYFWTALXUZHXHJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 4-methylbenzaldehyde. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Knoevenagel Condensation: Reagents like malonic acid or its derivatives in the presence of a base such as piperidine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted benzaldehydes depending on the nucleophile used.

    Condensation Products: α,β-unsaturated carbonyl compounds.

    Oxidation Products: 2-Bromo-5-chloro-4-methylbenzoic acid.

    Reduction Products: 2-Bromo-5-chloro-4-methylbenzyl alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylbenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-methylbenzaldehyde is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for the formation of diverse chemical structures and enhances its utility in organic synthesis compared to compounds with single halogen substitutions .

Properties

IUPAC Name

2-bromo-5-chloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWTALXUZHXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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